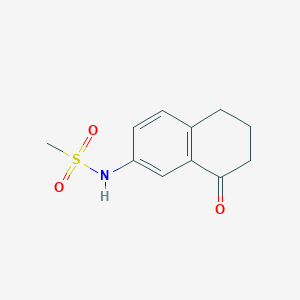
N-(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)methanesulfonamide
Overview
Description
N-(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)methanesulfonamide is a chemical compound with a complex structure that includes a naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)methanesulfonamide typically involves the reaction of 8-oxo-6,7-dihydro-5H-naphthalene-2-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
N-(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
- (8-Oxo-6,7-dihydro-5H-naphthalen-2-yl)boronic acid
Uniqueness
N-(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)methanesulfonamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.
Properties
Molecular Formula |
C11H13NO3S |
|---|---|
Molecular Weight |
239.29 g/mol |
IUPAC Name |
N-(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)methanesulfonamide |
InChI |
InChI=1S/C11H13NO3S/c1-16(14,15)12-9-6-5-8-3-2-4-11(13)10(8)7-9/h5-7,12H,2-4H2,1H3 |
InChI Key |
GXMOCBMKXZUCIS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(CCCC2=O)C=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-bromo-N-ethyl-N-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B8374383.png)
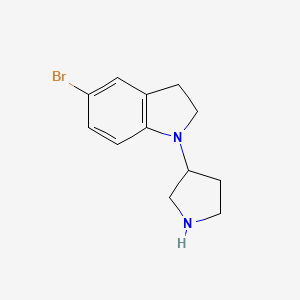
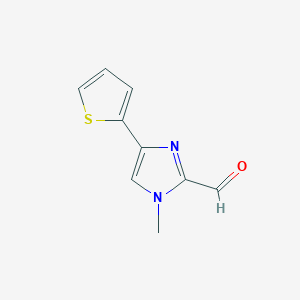
![Dimethyl{2-[(2-methyl-3-nitrophenyl)oxy]ethyl}amine](/img/structure/B8374397.png)
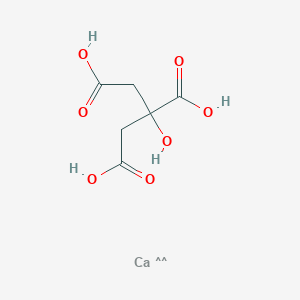


amino]-3-methyl-propoxy}-phenyl)acetic acid methyl ester](/img/structure/B8374414.png)
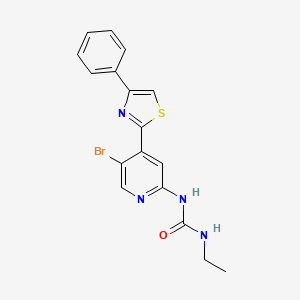
![5-Trimethylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8374448.png)
![4-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)-2-chlorophenol](/img/structure/B8374451.png)
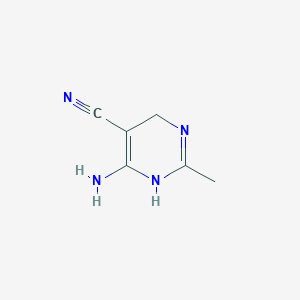
![2-[(2-Amino-3-hydroxybutanoyl)amino]pentanedioic acid](/img/structure/B8374467.png)
![tert-Butyl 5-ethynylbicyclo[3.2.1]octan-1-ylcarbamate](/img/structure/B8374471.png)
